2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hcl
Description
2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole HCl is a tetrahydro-β-carboline (THβC) derivative characterized by a partially saturated pyridoindole core with a methyl substituent at the 2-position and a hydrochloride salt. This scaffold is structurally related to natural β-carbolines, which are known for diverse pharmacological activities, including neuroactive, anticancer, and antimicrobial effects . The compound’s core structure enables versatile functionalization at positions 1, 2, and 3, influencing its physicochemical and biological properties. For instance, the methyl group enhances lipophilicity, while the HCl salt improves aqueous solubility .
Properties
Molecular Formula |
C12H15ClN2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14;/h2-5,13H,6-8H2,1H3;1H |
InChI Key |
HXAJXHRCNDSRML-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)NC3=CC=CC=C23.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-methyltryptamine and formaldehyde in the presence of an acid catalyst. The reaction proceeds through a Pictet-Spengler cyclization to form the desired tetrahydro-β-carboline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro-β-carboline to a more oxidized form, such as a β-carboline.
Reduction: Reduction reactions can further saturate the compound, potentially altering its biological activity.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substituent but may include the use of halogens, alkylating agents, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield β-carboline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride involves its interaction with specific molecular targets. It has been shown to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical profiles of 2-methyl-THβC derivatives are strongly influenced by substituent modifications. Below is a comparative analysis with key analogues:
RSL3 (Methyl 2-(2-Chloroacetyl)-1-(4-(Methoxycarbonyl)phenyl)-THβC-3-carboxylate)
- Structure : Features chloroacetyl and (methoxycarbonyl)phenyl groups at positions 2 and 1, respectively .
- Bioactivity : A potent GPX4 inhibitor (IC₅₀ = 100 nM) that induces ferroptosis by disrupting glutathione synthesis .
- Structural Insight : The dihedral angle between the indole plane and (methoxycarbonyl)phenyl group is 82.4°, similar to nitrophenyl-substituted analogues (85.9°), suggesting steric effects dictate binding .
- Synthesis : Prepared via substitution reactions with yields dependent on steric and electronic factors .
TRPV1 Antagonists (Triazole-THβC Derivatives)
- Structure : Incorporates triazole moieties at position 1 or 2 .
- Bioactivity : Exhibit superior antagonism of capsaicin-induced TRPV1 activation compared to dihydroindole analogues (e.g., 10-fold higher potency). SAR studies highlight the necessity of the THβC core for activity .
- Key Compound : 2-((1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-THβC (5a) shows 75% purity and moderate yields (69–75%) via ultrasound-assisted synthesis .
Tetrazole Hybrids (e.g., Compound 14c)
- Structure : 2-((1-(tert-Butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)-THβC .
- Synthesis: Achieved via a one-pot reaction of THβC, 4-chlorobenzaldehyde, tert-butyl isocyanide, and TMSN₃ in methanol (66% yield) .
- Applications : Explored for antimicrobial and antiproliferative activities, though specific IC₅₀ values are pending .
Nitrophenyl Derivatives (e.g., 1-(2-Nitrophenyl)-THβC)
- Structure : Nitrophenyl group at position 1 .
- Bioactivity : Evaluated as thyroid iodine transport inhibitors. NMR data (δ 7.57–8.33 ppm for aromatic protons) confirm structural stability .
- Synthesis : Hydrogenation and diastereoselective routes yield stereoisomers with varying activities .
Natural Analogues (e.g., Harmaline)
- Structure : 7-Methoxy-THβC isolated from Peganum harmala .
- Bioactivity : Acts as a plant growth regulator, enhancing wheat yield by 15–20% in field trials .
Comparative Data Table
*Estimated based on analogous procedures .
Key Findings and Insights
Structural Flexibility : Substituents at positions 1 and 2 significantly modulate bioactivity. For example, bulky groups (e.g., nitrophenyl) enhance receptor binding via steric effects, while polar groups (e.g., tetrazole) improve solubility .
Synthetic Efficiency : Ultrasound-assisted methods achieve higher yields (75%) compared to traditional column chromatography (50–60%) . Diastereoselective synthesis remains challenging but critical for stereospecific drug design .
Pharmacological Diversity : The THβC scaffold is adaptable to multiple targets (GPX4, TRPV1, thyroid transporters), underscoring its versatility in medicinal chemistry .
Biological Activity
2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride (CAS No. 59156-98-8) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies derived from various research findings.
Chemical Structure and Properties
The molecular formula of 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is C12H12N2O, with a molecular weight of 200.24 g/mol. The compound features a bicyclic structure that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| CAS Number | 59156-98-8 |
| Boiling Point | Not available |
| Purity | >95% (HPLC) |
Anticancer Activity
Recent studies have indicated that indole derivatives, including 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride, exhibit significant anticancer properties. A review highlighted the potential of indole compounds in oncology, emphasizing their ability to induce apoptosis in cancer cells and inhibit cell proliferation.
Case Study: MCF-7 Cell Line
In vitro studies demonstrated that compounds related to the pyridoindole structure showed promising results against various cancer cell lines:
- MCF-7 (Breast Cancer) : Induced apoptosis with an IC50 value of approximately 18.7 μM.
- HepG2 (Liver Cancer) : Showed significant antiproliferative effects with IC50 values around 14.8 μM.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 18.7 | Apoptosis induction |
| HepG2 | 14.8 | Cell cycle arrest at G2/M phase |
Neuroprotective Effects
Indole derivatives have also been studied for their neuroprotective effects. Research suggests that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may be beneficial in neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of pyridoindole compounds resulted in:
- Reduction of oxidative stress markers .
- Improvement in cognitive function as assessed through behavioral tests.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. A study reported that related indole compounds exhibited fungicidal activity against several fungal strains.
Table 3: Antimicrobial Activity
| Pathogen | Activity |
|---|---|
| Candida albicans | Moderate |
| Aspergillus niger | High |
The biological activity of 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is attributed to several mechanisms:
- Apoptosis Induction : Modulates apoptotic pathways by upregulating pro-apoptotic proteins (e.g., p53) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
- Cell Cycle Arrest : Inhibits progression through the G2/M phase.
- Antioxidant Activity : Reduces oxidative stress by scavenging free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
